

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH for Researchers

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Compound of Interest		
Compound Name:	Fmoc-NH-PEG11-CH2COOH	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent attachment of molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Fmoc-NH-PEG11-CH2COOH

Fmoc-NH-PEG11-CH2COOH is a chemical entity designed for the precise and controlled linkage of biomolecules and small molecule drugs. The Fmoc protecting group provides a stable shield for the primary amine, which can be selectively removed under basic conditions, allowing for sequential conjugation. The PEG11 spacer is a key feature, imparting increased hydrophilicity to the resulting conjugate, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles. The terminal carboxylic acid serves as a reactive handle for coupling to primary amines on target molecules, forming stable amide bonds.



Physicochemical Properties

A summary of the key quantitative data for **Fmoc-NH-PEG11-CH2COOH** is presented in Table 1. This information is crucial for experimental design, including calculating molar equivalents and understanding the physical characteristics of the molecule.

Property	Value	Source
Molecular Weight	781.88 g/mol	[1][2][3]
Molecular Formula	C39H59NO15	[1][2][3]
Purity	≥95% to ≥98%	[2][3]
Appearance	White to off-white solid or viscous oil	[1]
Solubility	Soluble in DMF, DMSO, and aqueous buffers	[1]
Storage	Store at -20°C, protected from light and moisture	[2]

Core Applications in Drug Development

The unique trifunctional nature of **Fmoc-NH-PEG11-CH2COOH** makes it a valuable tool in several areas of advanced drug development:

- Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent
 cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer
 cells, and upon internalization, the drug is released, leading to targeted cell killing. The
 PEG11 spacer helps to improve the solubility and stability of the ADC.
- PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3
 ubiquitin ligase, leading to the target's degradation. Fmoc-NH-PEG11-CH2COOH can serve
 as the central linker connecting the target-binding ligand and the E3 ligase ligand.
- Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this molecule can be incorporated as a hydrophilic spacer to improve the solubility and handling of the growing



peptide chain.

Experimental Protocols

The use of **Fmoc-NH-PEG11-CH2COOH** involves two primary chemical transformations: the deprotection of the Fmoc group to reveal the primary amine, and the activation of the carboxylic acid to form an amide bond with a target molecule.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

- Fmoc-NH-PEG11-CH2COOH
- 20% (v/v) Piperidine in Dimethylformamide (DMF)
- DMF
- Inert gas (Nitrogen or Argon)

Procedure:

- Dissolve the Fmoc-NH-PEG11-CH2COOH in DMF in a reaction vessel.
- Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of peptide-resin in solid-phase synthesis, and a 2-5 fold molar excess for solution-phase reactions.[4]
- Allow the reaction to proceed at room temperature with gentle agitation under an inert atmosphere. The reaction time is typically 10-30 minutes.[4][5]
- Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.



 Upon completion, the deprotected product can be purified by washing with DMF (for solidphase) or by standard purification techniques like chromatography for solution-phase reactions.

Carboxylic Acid Activation and Amide Coupling Protocol

This protocol outlines the conjugation of the carboxylic acid moiety of the deprotected linker to a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

- Deprotected NH2-PEG11-CH2COOH
- Amine-containing molecule (e.g., drug, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

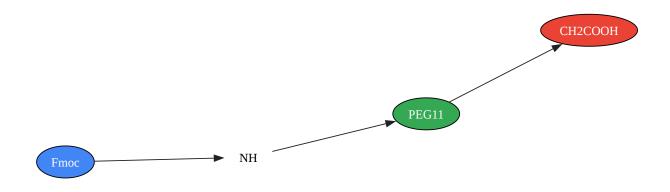
- Dissolve the deprotected NH2-PEG11-CH2COOH in the Activation Buffer.
- Add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to the solution.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Dissolve the amine-containing molecule in the Coupling Buffer.
- Add the activated linker solution to the amine-containing molecule solution.



- Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.[6]
- Monitor the reaction by TLC or LC-MS.
- Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
- Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC).

Parameter	Fmoc Deprotection	EDC/NHS Coupling
Reagents	20% Piperidine in DMF	EDC, NHS
Solvent	DMF	Aqueous Buffers (MES, PBS)
Temperature	Room Temperature	Room Temperature or 4°C
Reaction Time	10 - 30 minutes	2 - 4 hours (or overnight)
Typical Yield	>95%	50 - 90% (highly substrate dependent)

Visualizing Workflows and Pathways Chemical Structure





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Caption: Chemical structure of **Fmoc-NH-PEG11-CH2COOH**.

Experimental Workflow for Bioconjugation



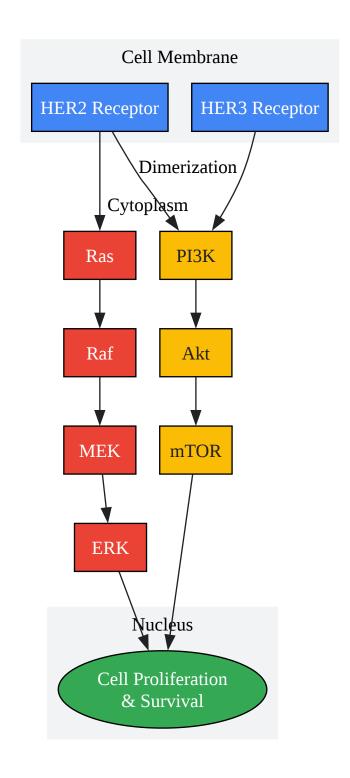
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Caption: General experimental workflow for bioconjugation.

Example Signaling Pathway: HER2 in Cancer

Many targeted therapies developed using linkers like **Fmoc-NH-PEG11-CH2COOH** are directed against cancer-related signaling pathways. The HER2 (Human Epidermal Growth Factor Receptor 2) pathway is a prominent example, as it is often overactive in breast and other cancers.[7][8] An antibody-drug conjugate could target the HER2 receptor on the cell surface.





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Caption: Simplified HER2 signaling pathway in cancer.

Conclusion



Fmoc-NH-PEG11-CH2COOH stands out as a critical tool for researchers in drug development and bioconjugation. Its well-defined structure provides a reliable platform for creating complex biomolecular constructs with enhanced properties. The protocols and data presented in this guide offer a foundational understanding for beginners to effectively utilize this versatile linker in their research endeavors, from initial experimental design to the synthesis of innovative targeted therapeutics.

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